molecular formula C13H10N2O2 B14624975 Methyl pyrazolo[1,5-a]quinoline-3-carboxylate CAS No. 55734-86-6

Methyl pyrazolo[1,5-a]quinoline-3-carboxylate

Cat. No.: B14624975
CAS No.: 55734-86-6
M. Wt: 226.23 g/mol
InChI Key: PBZMMNVEJQEPNQ-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]quinoline-3-carboxylate is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and quinoline ring system, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrazolo[1,5-a]quinoline-3-carboxylate typically involves the condensation of appropriate pyrazole and quinoline derivatives. One common method involves the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole under specific conditions . Another method includes the use of aromatic nucleophilic substitution and Knoevenagel condensation reactions to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl pyrazolo[1,5-a]quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of methyl pyrazolo[1,5-a]quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Methyl pyrazolo[1,5-a]quinoline-3-carboxylate can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various scientific fields.

Properties

CAS No.

55734-86-6

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

methyl pyrazolo[1,5-a]quinoline-3-carboxylate

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)10-8-14-15-11-5-3-2-4-9(11)6-7-12(10)15/h2-8H,1H3

InChI Key

PBZMMNVEJQEPNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=CC=CC=C3N2N=C1

Origin of Product

United States

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